N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide
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Overview
Description
N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene derivatives, followed by their coupling with benzo[d][1,3]dioxole moieties. Key reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydride (NaH) and various alkyl halides. These reactions are usually conducted under inert atmospheres.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often characterized by spectroscopic techniques to confirm their structures.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide has shown potential as a biological probe. Its interactions with various biomolecules can be studied to understand biological processes and pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and catalysts. Its unique properties contribute to the creation of innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene-2,5-dicarboxamide derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzo[d][1,3]dioxole derivatives: Compounds containing benzo[d][1,3]dioxole moieties are structurally related but may have different biological activities.
Uniqueness: N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide stands out due to its unique combination of thiazole, thiophene, and benzo[d][1,3]dioxole components. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-N,5-N-bis[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O6S3/c31-23(29-25-27-15(9-37-25)13-1-3-17-19(7-13)35-11-33-17)21-5-6-22(39-21)24(32)30-26-28-16(10-38-26)14-2-4-18-20(8-14)36-12-34-18/h1-10H,11-12H2,(H,27,29,31)(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNXNLUGOCQIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)C(=O)NC5=NC(=CS5)C6=CC7=C(C=C6)OCO7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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